molecular formula C15H12O3 B142188 2-Acetoxybenzophenone CAS No. 138711-39-4

2-Acetoxybenzophenone

Cat. No. B142188
CAS RN: 138711-39-4
M. Wt: 240.25 g/mol
InChI Key: ZTTANZQQBIQFEG-UHFFFAOYSA-N
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Description

2-Acetoxybenzophenone is a chemical compound with the molecular formula C15H12O3 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone .


Synthesis Analysis

The synthesis of 2-Acetoxybenzophenone can be achieved from 2-Hydroxybenzophenone and Acetic anhydride . Retrosynthetic analysis is a common strategy used in organic synthesis, where the synthesis route is designed by working backward from the product .


Molecular Structure Analysis

The molecular structure of 2-Acetoxybenzophenone includes 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone . It also contains 14 multiple bonds and 4 rotatable bonds .

Scientific Research Applications

Antibacterial Applications

2-Acetoxybenzophenone has been explored for its potential in creating antibacterial nanomaterials . These materials can target drug-resistant bacteria and offer alternative strategies to conventional antibiotics, which are becoming less effective .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, 2-Acetoxybenzophenone derivatives are significant in the development of OLEDs. They serve as host materials and emitters, contributing to higher efficiency and better performance of these devices .

Medicinal Chemistry

The compound is a key scaffold in medicinal chemistry, found in molecules exhibiting a range of biological activities. It’s involved in the synthesis of compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties .

Organic Synthesis

2-Acetoxybenzophenone is utilized in the synthesis of heterocyclic compounds. It acts as a starting material in multicomponent reactions, leading to the creation of various heterocyclic structures with potential biological activities .

Pharmaceuticals

In pharmaceuticals, 2-Acetoxybenzophenone is involved in the development of anti-cancer drugs and diagnostic agents for diseases like Alzheimer’s. It’s also part of the synthesis pathway for new-generation drugs .

Material Science

The compound plays a role in the development of biomedical materials, such as polymers used for drug delivery systems and biosensors. These applications are crucial for advancing personalized medicine and targeted therapies .

Analytical Chemistry

2-Acetoxybenzophenone is relevant in analytical chemistry for the development of methods to extract and determine benzophenones in environmental samples. This is essential for monitoring their presence and assessing potential dangers .

Agricultural Applications

In agriculture, 2-Acetoxybenzophenone-derived nanomaterials are being researched for their use in pesticides, food preservation, and packaging. They help in improving the shelf-life of produce and removing contaminants from soil and water .

Safety and Hazards

While specific safety data for 2-Acetoxybenzophenone was not found, it’s important to handle all chemical compounds with care. Safety data sheets (SDS) provide information on potential hazards, handling, storage, and emergency procedures .

Mechanism of Action

Target of Action

It is known that benzophenone derivatives have shown strong antitumor activity . Key genes such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were identified as potential target hub genes for a benzophenone derivative . These genes play crucial roles in cell survival, proliferation, and apoptosis, suggesting that 2-Acetoxybenzophenone might interact with similar targets.

Mode of Action

Benzophenone derivatives have been found to exhibit strong antitumor activity . They likely interact with their targets, leading to changes in cellular processes such as cell proliferation and apoptosis. More research is needed to elucidate the specific interactions between 2-Acetoxybenzophenone and its targets.

Biochemical Pathways

A study on a benzophenone derivative identified 21 tumor pathways, including pathways related to acute myeloid leukemia, non-small cell lung cancer, chronic myeloid leukemia, colorectal cancer, small cell lung cancer, hepatocellular carcinoma, and breast cancer . It is possible that 2-Acetoxybenzophenone may affect similar pathways.

Pharmacokinetics

The properties of a benzophenone derivative, including lipophilicity, water solubility, and druglikeness, were predicted using the swissadme database . The consensus log P o/w value for the derivative was 3.53, indicating moderate lipophilicity, which could influence its absorption and distribution .

Result of Action

Benzophenone derivatives have shown strong antitumor activity, with one compound exhibiting very strong inhibitory activity against hl-60, a-549, smmc-7721, and sw480 cells . This suggests that 2-Acetoxybenzophenone might have similar antitumor effects.

properties

IUPAC Name

(2-benzoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTANZQQBIQFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449734
Record name 2-ACETOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxybenzophenone

CAS RN

138711-39-4
Record name 2-ACETOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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